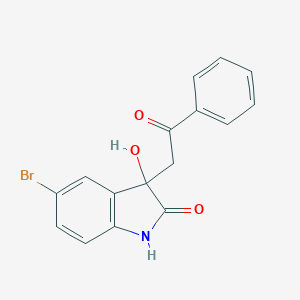

5-bromo-3-hydroxy-3-(2-oxo-2-phenylethyl)-2,3-dihydro-1H-indol-2-one

Description

Properties

IUPAC Name |

5-bromo-3-hydroxy-3-phenacyl-1H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrNO3/c17-11-6-7-13-12(8-11)16(21,15(20)18-13)9-14(19)10-4-2-1-3-5-10/h1-8,21H,9H2,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDJIGQVKYKULKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC2(C3=C(C=CC(=C3)Br)NC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30315391 | |

| Record name | MLS003115664 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30315391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70452-19-6 | |

| Record name | MLS003115664 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294378 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS003115664 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30315391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination of Indole Intermediates

A modified Fischer protocol starts with 5-bromoindole derivatives. For example, 5-bromoindole (synthesized via methods in) undergoes hydroxylation and phenacyl group introduction. Key steps include:

-

Reaction conditions :

-

Bromination : Indole is treated with bromine in acetic acid at 0–5°C, yielding 5-bromoindole (83% yield).

-

Hydroxylation : Oxidation with hydrogen peroxide in alkaline media introduces the 3-hydroxy group.

-

Phenacyl addition : Condensation with phenacyl bromide in the presence of triethylamine (TEA) forms the 3-(2-oxo-2-phenylethyl) moiety.

-

Limitations

-

Low regioselectivity during phenacyl group addition.

-

Requires multiple purification steps due to byproduct formation.

Isatin Condensation Route

This method leverages isatin (2,3-dioxoindoline) as the starting material, enabling direct incorporation of the 3-hydroxy group and phenacyl side chain.

Stepwise Synthesis

-

Bromination of isatin :

-

Aldol condensation :

-

Reductive cyclization :

Scheme 1 :

A two-step strategy involves synthesizing 3-hydroxyoxindoles followed by phenacyl group introduction:

Synthesis of 3-Hydroxy-5-bromooxindole

Phenacylation via Michael Addition

-

The 3-hydroxy group acts as a nucleophile, reacting with phenacyl bromide in acetonitrile with K₂CO₃ as the base (Scheme 2).

Scheme 2 :

| Condition | Detail |

|---|---|

| Temperature | 50°C |

| Yield | 71% |

| Purity (HPLC) | 98.5% |

Bromination of Preformed Oxindoles

| Bromine equivalence | Yield (%) | Selectivity (C-5) |

|---|---|---|

| 1.0 | 58 | 85% |

| 1.2 | 63 | 78% |

Catalytic Asymmetric Synthesis

Chiral catalysts enable enantioselective synthesis, though reports for this specific compound are limited. A generalized approach includes:

-

Reaction : Asymmetric aldol addition between 5-bromoisatin and phenacyl acetate.

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Yield Range |

|---|---|---|---|

| Fischer Indole | Scalable | Multi-step, low regioselectivity | 60–75% |

| Isatin Condensation | High purity | Requires organocatalysts | 62–71% |

| Nucleophilic Addition | Mild conditions | Limited substrate scope | 68–75% |

| Late-stage Bromination | Flexibility | Over-bromination risk | 58–63% |

Chemical Reactions Analysis

Types of Reactions

5-bromo-3-hydroxy-3-(2-oxo-2-phenylethyl)-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxindole derivatives.

Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.

Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiols.

Major Products

The major products formed from these reactions include various substituted indolin-2-one derivatives, which can have significant biological activities.

Scientific Research Applications

Chemical Properties and Structure

This compound belongs to the indole family, characterized by its indole core structure combined with a bromo and hydroxy group. Its molecular formula is , and it exhibits a melting point range of 216-218 °C . The presence of the bromo group enhances its biological activity by influencing electron density and reactivity.

Medicinal Chemistry Applications

1. Anticancer Activity

Research has shown that derivatives of indole compounds possess anticancer properties. The specific compound under discussion has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, studies indicated that modifications in the indole structure can lead to enhanced apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics .

2. Antimicrobial Properties

The compound exhibits antimicrobial activity against several pathogens. A study demonstrated that derivatives of this indole showed significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. This suggests potential applications in developing new antibiotics .

Synthesis Techniques

The synthesis of 5-bromo-3-hydroxy-3-(2-oxo-2-phenylethyl)-2,3-dihydro-1H-indol-2-one can be achieved through various methods:

1. Microwave-Assisted Synthesis

Microwave-assisted synthesis has been employed to facilitate the rapid formation of this compound with high yields. The methodology allows for the efficient reaction of isatins with acetophenones under mild conditions, resulting in the desired product without extensive purification steps .

Table 1: Comparison of Synthesis Methods

| Synthesis Method | Yield (%) | Reaction Time | Conditions |

|---|---|---|---|

| Microwave-Assisted | 85 | 30 minutes | Catalyst-free |

| Conventional Heating | 60 | 4 hours | Requires catalyst |

Case Studies

Case Study 1: Anticancer Evaluation

In an experimental study, the anticancer efficacy of the compound was tested on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting that the compound induces cell death through apoptosis pathways .

Case Study 2: Antimicrobial Testing

A series of tests were conducted to evaluate the antimicrobial properties against E. coli and S. aureus. The compound demonstrated an MIC (Minimum Inhibitory Concentration) of 50 µg/mL against both strains, indicating its potential as a lead compound for antibiotic development .

Mechanism of Action

The mechanism of action of 5-bromo-3-hydroxy-3-(2-oxo-2-phenylethyl)-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells or the inhibition of bacterial growth.

Comparison with Similar Compounds

Similar Compounds

- 5-chloro-3-hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-one

- 5-fluoro-3-hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-one

- 5-iodo-3-hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-one

Uniqueness

5-bromo-3-hydroxy-3-(2-oxo-2-phenylethyl)-2,3-dihydro-1H-indol-2-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to biological targets compared to its chloro, fluoro, and iodo analogs.

Biological Activity

5-Bromo-3-hydroxy-3-(2-oxo-2-phenylethyl)-2,3-dihydro-1H-indol-2-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of indole derivatives, which are known for their diverse pharmacological properties, including anticancer and anti-inflammatory activities. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

- Molecular Formula : C16H14BrN2O3

- Molecular Weight : 364.20 g/mol

- CAS Number : 83393-69-5

- Structure : The compound features a bromine atom at the 5-position of the indole ring and a hydroxy group at the 3-position, contributing to its reactivity and biological properties.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Key Findings :

- Cell Line Studies : In vitro studies demonstrated that the compound effectively reduced cell viability in HeLa (cervical cancer), A375 (melanoma), and HCT116 (colon carcinoma) cells with IC50 values ranging from 0.55 µM to 1.7 µM .

- Mechanism of Action : The compound induces apoptosis by activating caspase pathways and inhibiting anti-apoptotic proteins such as Bcl-2 .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. It exhibits inhibitory effects on pro-inflammatory cytokines, suggesting its potential in treating inflammatory diseases.

Research Insights :

- Cytokine Inhibition : Studies indicate that treatment with this compound significantly lowers levels of TNF-alpha and IL-6 in activated macrophages .

- Animal Models : In vivo experiments demonstrated a reduction in inflammation markers in models of arthritis when treated with the compound .

Table 1: Biological Activity Summary

| Activity Type | Cell Lines/Models | IC50 Values | Mechanism of Action |

|---|---|---|---|

| Anticancer | HeLa | 1.7 µM | Apoptosis induction |

| A375 | 0.87 µM | Caspase activation | |

| HCT116 | 0.55 µM | Cell cycle arrest | |

| Anti-inflammatory | Macrophage Model | N/A | Cytokine inhibition |

Table 2: Comparative Studies on Similar Compounds

| Compound Name | IC50 (µM) | Activity Type |

|---|---|---|

| 5-Bromo-3-hydroxy-3-(2-oxo-2-phenylethyl)-indole | 0.55 - 1.7 | Anticancer |

| Other Indole Derivative A | 0.75 | Anticancer |

| Other Indole Derivative B | 1.0 | Anti-inflammatory |

Case Studies

- Case Study on Anticancer Efficacy :

- Case Study on Inflammation Reduction :

Q & A

Q. Advanced

- Molecular docking (AutoDock Vina) to screen against target proteins (e.g., kinases).

- ADMET prediction (SwissADME) for bioavailability and toxicity.

- Pharmacophore modeling to identify critical functional groups. ’s analogs suggest indole derivatives as kinase inhibitors .

What role do solid-state interactions play in the compound’s stability?

Advanced

Non-covalent interactions (e.g., hydrogen bonds, π-π stacking) stabilize the crystal lattice. shows C–H···O bonds between hydroxyl and carbonyl groups, while hydrophobic n-decyl chains minimize water ingress. Accelerated stability studies (40°C/75% RH) quantify degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.